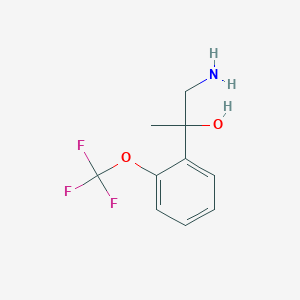
1-Amino-2-(2-(trifluoromethoxy)phenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(2-(trifluoromethoxy)phenyl)propan-2-ol is a chemical compound with the molecular formula C10H12F3NO2 and a molecular weight of 235.21 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethoxy-substituted phenyl ring, and a secondary alcohol group. It is a clear, colorless liquid known for its unique blend of reactivity and stability, making it an invaluable tool for researchers and chemists .
Preparation Methods
The synthesis of 1-Amino-2-(2-(trifluoromethoxy)phenyl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reductive amination of 2-(trifluoromethoxy)acetophenone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction, to achieve higher yields and cost-effectiveness. These methods often require optimization of reaction conditions, including temperature, pressure, and catalyst selection, to ensure efficient production.
Chemical Reactions Analysis
1-Amino-2-(2-(trifluoromethoxy)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Amino-2-(2-(trifluoromethoxy)phenyl)propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Amino-2-(2-(trifluoromethoxy)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Amino-2-(2-(trifluoromethoxy)phenyl)propan-2-ol can be compared with other similar compounds, such as:
2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol: This compound has a similar structure but lacks the secondary alcohol group, which may result in different reactivity and biological activity.
3-Amino-2-(2-(trifluoromethoxy)phenyl)propan-1-ol: This compound has the amino group positioned differently, which can affect its chemical properties and applications.
Properties
Molecular Formula |
C10H12F3NO2 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
1-amino-2-[2-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-9(15,6-14)7-4-2-3-5-8(7)16-10(11,12)13/h2-5,15H,6,14H2,1H3 |
InChI Key |
QMVNAZJEPHOYNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1OC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















